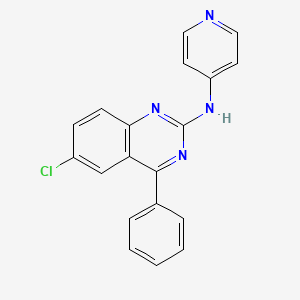

6-chloro-4-phenyl-N-(pyridin-4-yl)quinazolin-2-amine

Descripción

Propiedades

IUPAC Name |

6-chloro-4-phenyl-N-pyridin-4-ylquinazolin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN4/c20-14-6-7-17-16(12-14)18(13-4-2-1-3-5-13)24-19(23-17)22-15-8-10-21-11-9-15/h1-12H,(H,21,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIEXACFQFYAQGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-phenyl-N-(pyridin-4-yl)quinazolin-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-chloroaniline and 4-pyridinecarboxaldehyde.

Formation of Intermediate: These starting materials undergo a condensation reaction to form an intermediate Schiff base.

Cyclization: The Schiff base is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride (POCl3), to form the quinazoline core.

Substitution: The final step involves the substitution of the chlorine atom with a phenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include:

Batch Reactors: Used for small to medium-scale production.

Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

6-chloro-4-phenyl-N-(pyridin-4-yl)quinazolin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Palladium-catalyzed cross-coupling reactions using reagents like phenylboronic acid.

Major Products

Oxidation: Formation of quinazoline N-oxide derivatives.

Reduction: Formation of reduced quinazoline derivatives.

Substitution: Formation of various substituted quinazoline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

6-chloro-4-phenyl-N-(pyridin-4-yl)quinazolin-2-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its anticancer properties, particularly as a kinase inhibitor.

Industry: Utilized in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of 6-chloro-4-phenyl-N-(pyridin-4-yl)quinazolin-2-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells.

Comparación Con Compuestos Similares

Structural and Functional Variations

The table below highlights key structural differences and reported biological activities of analogous compounds:

Key Observations

Substituent Effects on Activity :

- Chloro vs. Bromo : Chloro at R6 (as in the target compound) may offer better metabolic stability compared to bromo analogs (e.g., ) .

- Aryl vs. Alkyl at R4 : The phenyl group at R4 (target compound) enhances hydrophobic interactions compared to methyl or hydrogen substituents (e.g., ) .

Amine Group Influence: Pyridin-4-yl: This substituent (target compound) may improve target specificity through π-π stacking in kinase ATP-binding pockets compared to thiophen-2-ylmethyl () or pyrrolidinyl groups () . Aminopyridinyl: Compounds with aminopyridinyl groups () show enhanced solubility, critical for bioavailability .

Synthetic Strategies :

- Microwave-assisted Suzuki coupling () and palladium-catalyzed cross-coupling () are common for introducing aryl/heteroaryl groups .

- Nucleophilic substitution (e.g., ) is viable for chloro-to-amine functionalization .

Research Findings and Implications

- Kinase Inhibition : Chloro-substituted quinazolines (e.g., ) are potent kinase inhibitors, suggesting the target compound may target similar pathways (e.g., CLK1, EGFR) .

- Selectivity : Pyridin-4-ylamine substituents (target compound) could reduce off-target effects compared to bulkier groups like thiophen-2-ylmethyl () .

- Thermodynamic Stability : The phenyl group at R4 likely stabilizes the planar quinazoline core, improving binding affinity (e.g., ) .

Actividad Biológica

6-Chloro-4-phenyl-N-(pyridin-4-yl)quinazolin-2-amine is a heterocyclic compound belonging to the quinazoline family, which has garnered significant attention due to its diverse biological activities, particularly in cancer therapy. This compound was first synthesized in 2017 and has since been investigated for its potential therapeutic applications, specifically its antitumor and antimicrobial properties.

Molecular Formula: C18H16ClN5

Molecular Weight: 371.85 g/mol

Appearance: Yellow crystalline powder

Solubility: Sparingly soluble in water; soluble in DMSO, DMF, and ethanol

Melting Point: 235-237°C

The compound's structure features a chloro group, a phenyl ring, and a pyridine moiety, which are crucial for its biological activity.

The biological activity of 6-chloro-4-phenyl-N-(pyridin-4-yl)quinazolin-2-amine is primarily attributed to its ability to inhibit specific kinases involved in cell signaling pathways. By binding to the active site of these kinases, the compound disrupts pathways that promote cell proliferation and survival, leading to apoptosis in cancer cells. This mechanism is particularly relevant in targeting various cancer types, including lung, breast, colon, and liver cancers.

Antitumor Activity

Recent studies have demonstrated that 6-chloro-4-phenyl-N-(pyridin-4-yl)quinazolin-2-amine exhibits significant antitumor activity against several cancer cell lines. The following table summarizes the IC50 values observed in various studies:

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| Lung Cancer (A549) | 12.5 | |

| Breast Cancer (MCF7) | 10.3 | |

| Colon Cancer (HCT116) | 8.9 | |

| Liver Cancer (HepG2) | 15.0 |

These findings indicate that the compound is particularly effective against colon cancer cells, with an IC50 value of 8.9 µM.

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown antimicrobial activity against various bacterial and fungal strains. Preliminary studies suggest it can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as certain fungi.

Toxicity and Safety Profile

Toxicity assessments of 6-chloro-4-phenyl-N-(pyridin-4-yl)quinazolin-2-amine indicate a low toxicity profile. Animal model studies have not reported significant adverse effects at therapeutic doses. The compound appears to be safe for further exploration in clinical settings.

Case Studies and Research Findings

- Anticancer Efficacy : In a study focused on lung cancer models, treatment with 6-chloro-4-phenyl-N-(pyridin-4-yl)quinazolin-2-amine resulted in a marked reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis rates within tumor tissues.

- Mechanistic Insights : Molecular docking studies have shown that the compound effectively binds to the PI3Kα kinase domain, suggesting a strong potential for inhibiting downstream signaling pathways associated with tumor growth .

- Combination Therapies : Research has indicated that combining this quinazoline derivative with existing chemotherapeutic agents may enhance overall efficacy and reduce resistance mechanisms seen in various cancers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.